Superior In Vivo Single-Dose Potency vs. Artesunate, Chloroquine, and Amodiaquine in Murine Model
Pyronaridine demonstrates significantly higher single-dose in vivo potency in a murine malaria luciferase model compared to artesunate, chloroquine, and amodiaquine. Pyronaridine achieved a 5-6 log reduction in parasites at 48 hours, whereas artesunate achieved only a 2-log drop at a 25-fold higher dose [1].
| Evidence Dimension | In vivo parasite reduction (single oral dose, 48h) |
|---|---|
| Target Compound Data | 5-6 log reduction at 10 mg/kg, complete cure |
| Comparator Or Baseline | Artesunate: 2-log drop at 250 mg/kg (non-curative); Chloroquine and Amodiaquine: 2.5-log reduction, non-curative/partially curative |
| Quantified Difference | Pyronaridine achieves >3-log greater parasite reduction than artesunate, and ~3-log greater reduction than chloroquine/amodiaquine, at a lower dose. |
| Conditions | Plasmodium berghei ANKA-GFP-luciferase murine blood-stage model |
Why This Matters
This superior in vivo potency indicates pyronaridine may achieve faster parasite clearance and potentially require lower or less frequent dosing compared to these alternatives, a critical factor for clinical efficacy and patient compliance.
- [1] Okoth WA, Dukes EJ, Sullivan DJ. Superior pyronaridine single-dose pharmacodynamics compared to artesunate, chloroquine, and amodiaquine in a murine malaria luciferase model. Antimicrobial Agents and Chemotherapy. 2018;62(9):e00394-18. View Source
